molecular formula C19H27N7O B12246639 N-cyclohexyl-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

N-cyclohexyl-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No.: B12246639
M. Wt: 369.5 g/mol
InChI Key: KYSDXMANOBBGBR-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a cyclohexyl group, a cyclopropyl group, and a triazolopyridazine moiety

Preparation Methods

The synthesis of N-cyclohexyl-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide involves multiple steps, typically starting with the preparation of the triazolopyridazine core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridazine ring . The subsequent steps involve the introduction of the cyclohexyl and cyclopropyl groups through various substitution reactions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

N-cyclohexyl-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various substitution reactions can be performed, particularly on the piperazine and cyclohexyl groups, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The triazolopyridazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

N-cyclohexyl-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide can be compared with other triazolopyridazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C19H27N7O

Molecular Weight

369.5 g/mol

IUPAC Name

N-cyclohexyl-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide

InChI

InChI=1S/C19H27N7O/c27-19(20-15-4-2-1-3-5-15)25-12-10-24(11-13-25)17-9-8-16-21-22-18(14-6-7-14)26(16)23-17/h8-9,14-15H,1-7,10-13H2,(H,20,27)

InChI Key

KYSDXMANOBBGBR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3

Origin of Product

United States

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